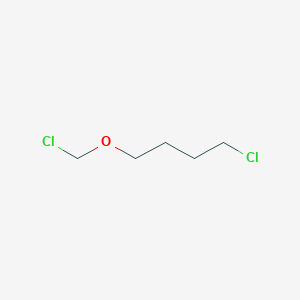
5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(difluoromethyl)-1,2,4-thiadiazole (5-Cl-3-DFMT) is an organic compound with a wide range of applications in scientific research. It is a thiadiazole derivative that is used as a reagent in organic synthesis and as a catalyst in various reactions. 5-Cl-3-DFMT has been studied extensively in recent years due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole is not yet fully understood. However, it is believed that its thiadiazole moiety is responsible for its biological activity. It is thought to interact with proteins and enzymes, causing them to become more active or inactive.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole are not yet fully understood. However, some studies have suggested that it may have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been suggested that it may have potential applications in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, it has relatively low toxicity, making it safe to use in laboratory settings. However, it has some limitations. It is not soluble in water, and it is not very soluble in organic solvents.
Orientations Futures
There are a number of potential future directions for 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole research. These include investigating its biological activity, developing new methods for synthesizing it, and exploring its potential applications in drug delivery, imaging, and cancer therapy. Additionally, further research could be conducted on its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Méthodes De Synthèse
5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole can be synthesized by a variety of methods. The most common is a two-step reaction involving the reaction of 5-chloro-3-fluorobenzaldehyde with 2-amino-1,3,4-thiadiazole followed by a reaction with difluoromethylmagnesium bromide. This method has been reported to be the most efficient and cost-effective method for the synthesis of 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole.
Applications De Recherche Scientifique
5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole has been used in a wide range of scientific research applications. It has been used as a reagent for organic synthesis, as a catalyst for various reactions, and as a ligand for transition metal complexes. It has also been used as an inhibitor of enzymes, as a fluorescent probe for imaging, and as a drug delivery agent.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole involves the reaction of 5-chloro-1,2,4-thiadiazole with difluoromethylamine.", "Starting Materials": [ "5-chloro-1,2,4-thiadiazole", "difluoromethylamine" ], "Reaction": [ "To a solution of 5-chloro-1,2,4-thiadiazole in a suitable solvent, add difluoromethylamine dropwise with stirring.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole." ] } | |
Numéro CAS |
2680533-42-8 |
Formule moléculaire |
C3HClF2N2S |
Poids moléculaire |
170.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



